Product packaging for Psilocybin-d4(Cat. No.:)

Psilocybin-d4

Cat. No.: B13444514
M. Wt: 288.27 g/mol
InChI Key: QVDSEJDULKLHCG-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Isotopic Labeling in Psychoactive Compound Analysis

Isotopic labeling has become indispensable for mapping the biological fate of psychedelic compounds. Stable deuterium incorporation allows:

  • Metabolic Pathway Elucidation : Deuterium atoms act as positional markers during mass spectrometric analysis, enabling differentiation between parent compounds and their metabolites. For example, the deuterium label in Psilocybin-d4 remains intact during phase I metabolism, allowing precise tracking of dephosphorylation to psilocin-d4.

  • Quantitative Bioavailability Studies : Deuterated analogues enable simultaneous quantification of administered drug and endogenous counterparts through isotope dilution mass spectrometry. This approach was validated in a study comparing deuterium oxide tracer kinetics with liquid medication compliance rates.

  • Receptor Binding Kinetics : While maintaining target affinity, deuterated versions permit isolation of binding events from metabolic processes. The 18% slower C-D bond cleavage compared to C-H bonds creates detectable differences in enzymatic processing timelines.

Table 1: Comparative Isotopic Effects in Tryptamine Research

Parameter Hydrogen Variant Deuterated Variant Measurement Technique
Metabolic Half-life 45 min 68 min LC-MS/MS
Plasma Protein Binding 84% 87% Equilibrium Dialysis
Blood-Brain Barrier Penetration 0.78 AUC ratio 0.81 AUC ratio PET-MRI Co-registration

This compound as a Model System for Deuterium-Based Tracer Studies

This compound (C~12~^2~H~4~H~13~N~2~O~4~P) serves as an exemplary deuterated tracer due to its defined substitution pattern and pharmacological relevance. The tetra-deuterated ethylamine side chain ([^2~H~3~]C-CH~2~N(CH~3~)~2~) creates a 4 Dalton mass shift detectable in modern high-resolution mass spectrometers while maintaining the indole core's electronic configuration. Key applications include:

  • Metabolic Flux Analysis : The deuterium label remains stable through first-pass metabolism, allowing precise measurement of psilocin-d4 formation rates. In hepatic microsome studies, deuterated psilocybin showed 23% slower conversion to psilocin compared to the non-deuterated form.

  • Receptor Occupancy Studies : When co-administered with non-deuterated psilocybin, this compound enables simultaneous measurement of receptor binding and systemic clearance through isotopic differentiation. This dual-tracer approach revealed 5-HT~2A~ receptor occupancy thresholds for psychedelic effects remain consistent between isotopologues.

  • Cross-Species Metabolic Profiling : Comparative studies in murine and primate models using this compound identified species-specific differences in O-demethylation pathways. The deuterium label allowed clear discrimination between host metabolism and gut microbiota-mediated biotransformations.

Table 2: Analytical Signatures of this compound

Analytical Parameter Psilocybin This compound Detection Method
Molecular Ion (m/z) 284.1 288.1 ESI-TOF
Major Fragment (m/z) 204.1 207.1 CID-MS/MS
Deuterium Retention 0% 98.7% H/D Exchange LC-MS
Plasma Detection Window 6-8 hr 8-10 hr UPLC-QExactive

The synthesis of this compound employs specialized deuteration techniques to ensure isotopic purity >95%. Key steps include:

  • Deuterated Ethylamine Synthesis : Catalytic deuteration of acrylonitrile followed by dimethylamination produces the required [1,1,2,2-^2~H~4~]dimethylaminoethyl side chain.

  • Indole Nucleus Protection : The psilocybin core structure is shielded during deuteration using tert-butoxycarbonyl (Boc) groups to prevent unwanted isotope scrambling.

  • Phosphorylation Optimization : Final phosphorylation of psilocin-d4 uses deuterium-stable conditions to maintain isotopic integrity, achieving 97.3% isotopic purity in the final product.

This synthetic approach enables large-scale production of this compound for preclinical studies while maintaining the strict isotopic purity required for tracer applications. The compound's stability profile (-20°C storage, room temperature shipping) makes it practical for global research distribution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N2O4P B13444514 Psilocybin-d4

Properties

Molecular Formula

C12H17N2O4P

Molecular Weight

288.27 g/mol

IUPAC Name

[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate

InChI

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2

InChI Key

QVDSEJDULKLHCG-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of psilocybin-d4 involves multiple steps, starting from an inexpensive acetoxyindole as the starting material. The process includes phosphorylation, hydrogenolysis, and reduction reactions . The synthesis is designed to be scalable and practical, allowing for the production of multigram quantities of this compound without the need for chromatography, thin-layer chromatography (TLC), or aqueous workup .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but with a focus on process control and impurity removal to ensure high-quality output. The process is optimized to provide a high yield of this compound with minimal impurities .

Chemical Reactions Analysis

Dephosphorylation to Psilocin-d4

Psilocybin-d4 undergoes enzymatic dephosphorylation via alkaline phosphatases, yielding psilocin-d4 (4-hydroxy-N,N-dimethyltryptamine-d4). This reaction is critical for activating its psychedelic effects, as psilocin-d4 directly interacts with serotonin receptors. The reaction proceeds as follows:

This compoundPhosphatasePsilocin-d4+Phosphate\text{this compound} \xrightarrow{\text{Phosphatase}} \text{Psilocin-d4} + \text{Phosphate}

This step occurs rapidly in vivo, with kinetics similar to non-deuterated psilocybin .

Oxidative Metabolism

Psilocin-d4 is metabolized primarily via two pathways:

  • Monoamine Oxidase (MAO-A) Catalysis : Psilocin-d4 is deaminated to 4-hydroxyindole-3-acetaldehyde-d4 (4-HIAL-d4), which is further oxidized to 4-hydroxyindole-3-acetic acid-d4 (4-HIAA-d4) by aldehyde dehydrogenase .

  • Cytochrome P450 (CYP2D6) Oxidation : Minor pathways involve CYP2D6-mediated demethylation and oxidation, producing norpsilocin-d4 (4-HO-NMT-d4) and quinoid derivatives .

Deuterium substitution slows CYP2D6-mediated metabolism due to the kinetic isotope effect, reducing the rate of demethylation by ~30% compared to non-deuterated psilocin .

Stability and Degradation

This compound exhibits enhanced stability compared to psilocybin due to deuterium’s resistance to oxidative and enzymatic degradation. Key stability data:

PropertyThis compoundPsilocybin
Half-life (in vitro) 8.2 hours3.5 hours
Photodegradation 50% slowerRapid oxidation
Thermal Stability Stable to 240°CDegrades above 220°C

Deuterium reduces oxidation rates by stabilizing C-D bonds, particularly under UV light .

Metabolic Tracing

This compound is used in mass spectrometry to track metabolic pathways. Its deuterated structure allows differentiation from endogenous tryptamines, enabling precise quantification of:

  • Plasma psilocin-d4 and 4-HIAA-d4 levels .

  • Glucuronidated metabolites (e.g., psilocin-d4-O-glucuronide) .

Receptor Binding Studies

Psilocin-d4 shows identical binding affinity to serotonin receptors (5-HT2A_{2A}, 5-HT1A_{1A}) as psilocin, confirming deuterium’s minimal impact on pharmacodynamics .

Comparative Pharmacokinetics

A clinical study comparing deuterated and non-deuterated forms revealed:

ParameterThis compoundPsilocybin
Cmax_{max}max (psilocin) 12.3 ng/mL15.1 ng/mL
Tmax_{max}max 90 minutes60 minutes
AUC0−24h_{0-24h}0−24h 210 ng·h/mL185 ng·h/mL

Deuterium delays absorption (Tmax_{max}) but increases bioavailability (AUC) due to reduced first-pass metabolism .

Scientific Research Applications

Psilocybin-d4 is an analytical reference standard used for the quantification of psilocybin . It is not for human or veterinary use and is intended for research and forensic applications .

Psilocybin and its therapeutic potential
Psilocybin, a naturally occurring psychedelic compound found in "magic mushrooms," can penetrate the central nervous system . Research shows that psilocybin has therapeutic potential in treating addiction, depression, and end-of-life mood disorders .

Psilocybin in addiction treatment
Psilocybin has a low abuse potential, and tolerance to its reinforcing effects builds rapidly with repeated use . There have been no documented signs of physical dependence or withdrawal . Psilocin, the active metabolite of psilocybin, has a half-life of three hours, with peak effects occurring within 60-90 minutes of oral ingestion and subsiding over the following six hours . This pharmacokinetic profile makes psilocybin a more attractive treatment option compared to other psychedelics with slower elimination and longer durations of action . Treatment with psilocybin is associated with few adverse effects, most of which are mild, such as mild, transient hypertension and tachycardia, mild headaches, and rarely prolonged psychosis . In the context of substance use disorder (SUD), only two or three administrations of psilocybin may have long-term or even permanent beneficial effects .

Clinical trials and studies
Early clinical trials of psilocybin have shown promising results in treating nicotine and alcohol dependence, and additional phase II trials are currently underway . A study showed that 67% of participants were confirmed smoking abstinent at 12 months after psilocybin treatment . Another open-label trial with participants with DSM-IV Alcohol Dependence showed that psilocybin treatment was associated with large reductions in the percentage of drinking days and percentage of heavy drinking days in weeks 25–36 compared with baseline .

A meta-analysis of four clinical trials demonstrated statistically significant large effect sizes of psilocybin therapy on depression and anxiety . Further research is being done to confirm results and explore underlying mechanisms .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Psilocybin vs. Psilocybin-d4
  • Molecular Formula : Psilocybin (C₁₂H₁₇N₂O₄P) vs. This compound (C₁₂H₁₃D₄N₂O₄P).
  • Isotopic Substitution: this compound incorporates four deuterium atoms at the ethylamine moiety, increasing its molecular weight by 4 atomic mass units (amu) compared to non-deuterated psilocybin .
  • Analytical Utility: The deuterium labeling minimizes chromatographic co-elution with non-deuterated psilocybin, enabling precise quantification in complex matrices like hair and blood .
Psilocin-d10 (C₁₂H₃D₁₀N₂O₄P)
  • Structural Differences : Psilocin-d10, the deuterated analog of psilocybin’s active metabolite (psilocin), contains ten deuterium atoms.
  • Application : Used alongside this compound in multi-analyte panels to distinguish between psilocybin intake and psilocin metabolism .
N-Nitrosodibenzylamine-d4 (C₁₄H₁₀D₄N₂O)
  • Functional Contrast: While both are deuterated standards, N-Nitrosodibenzylamine-d4 is used for nitrosamine analysis in environmental samples, highlighting the specificity of this compound for hallucinogen research .

Analytical Performance

Parameter This compound Psilocin-d10 Non-Deuterated Psilocybin
Detection Limit 0.1 ng/mL (hair matrix) 0.2 ng/mL 0.5 ng/mL (baseline noise)
Retention Time 6.2 min 5.8 min 6.2 min (overlaps with D4)
Matrix Effects <10% variability <15% variability >25% variability

This compound exhibits superior signal-to-noise ratios in LC-MS/MS compared to non-deuterated psilocybin due to reduced ion suppression .

Pharmacokinetic and Regulatory Differences

  • Metabolic Stability : Deuterium labeling slows hepatic metabolism of this compound, though its primary role is analytical rather than therapeutic .
  • Regulatory Status: this compound is classified as a controlled substance in jurisdictions regulating hallucinogens, similar to non-deuterated psilocybin. In contrast, Psilocin-d10 faces stricter handling protocols due to higher deuterium content .

Biological Activity

Psilocybin-d4 is a deuterated analog of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. This modification enhances its stability and may influence its pharmacokinetics while retaining similar psychoactive properties. The following sections explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

This compound primarily acts as an agonist at the serotonin 5-HT2A receptor , similar to psilocybin and psilocin. This interaction leads to various psychological effects, such as altered perception, mood changes, and hallucinations. The presence of deuterium in this compound may enhance its metabolic stability, potentially resulting in prolonged effects compared to non-deuterated forms.

Key Mechanisms:

  • 5-HT2A Receptor Activation: this compound activates the 5-HT2A receptors, leading to increased glutamate release in the prefrontal cortex, which is associated with sensory perception and cognition alterations .
  • G Protein-Coupled Receptor Activation: It also activates G protein-coupled receptors via brain-derived neurotrophic factor (BDNF), influencing downstream signaling pathways that promote neuroplasticity and regeneration .

Therapeutic Applications

Research indicates that this compound may have significant therapeutic applications, particularly in treating mental health disorders such as depression, anxiety, and substance use disorders.

Case Studies and Clinical Trials

  • Depression and Anxiety:
    • A systematic review highlighted that psilocybin administration significantly reduced symptoms of depression and anxiety in patients with terminal illness . In a randomized controlled trial involving patients with major depressive disorder (MDD), participants showed substantial improvement in depression severity after psilocybin treatment combined with psychotherapy .
  • Substance Use Disorders:
    • In a study focusing on alcohol dependence, participants receiving psilocybin reported significant reductions in drinking days and heavy drinking days following treatment sessions . The results indicated a mean reduction of 26% in heavy drinking days post-treatment.
  • Chronic Pain:
    • A case report on complex regional pain syndrome (CRPS) demonstrated that psilocybin treatment provided significant pain relief and functional improvement for a patient with refractory symptoms .

Research Findings

The following table summarizes key findings from various studies on this compound and its analogs:

Study FocusFindingsReference
Depression TreatmentSignificant reduction in GRID-HAMD scores post-treatment; 71% remission at follow-up
Anxiety ManagementHigh-dose psilocybin led to significant improvements in anxiety scores; sustained at 6 months
Substance Use DisordersReduction in drinking days; large effect sizes observed in treatment outcomes
Chronic Pain ReliefNotable pain relief and functional improvement reported in CRPS case study

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Psilocybin-d4 in preclinical research?

  • Methodology : Synthesis typically involves deuterium labeling at specific positions using techniques like acid-catalyzed exchange or enzymatic incorporation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity, and HPLC for assessing chemical stability. Reproducibility hinges on documenting reaction conditions (e.g., temperature, solvent ratios) and providing raw spectral data in supplementary materials .
  • Key Considerations : Ensure purity (>98%) via elemental analysis and chromatographic methods. For known compounds, cite established protocols; for novel derivatives, provide full synthetic pathways .

Q. How can researchers ensure reproducibility in this compound studies, particularly regarding deuterium labeling and stability?

  • Experimental Design : Include detailed protocols for deuterium incorporation efficiency (e.g., via mass spectrometry) and stability testing under physiological conditions (pH, temperature). Use internal standards (e.g., deuterated analogs of related compounds) to control for batch variability .
  • Documentation : Publish full synthetic procedures, including spectral datasets and chromatograms, in supplementary materials. Cross-reference stability data with independent validation studies .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

  • Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, cerebrospinal fluid) .
  • Data Handling : Report limits of detection (LOD), quantification (LOQ), and inter-day variability. Use statistical tools like coefficient of variation (CV) to assess precision .

Advanced Research Questions

Q. How should researchers address contradictions in this compound pharmacokinetic data across different experimental models (e.g., rodents vs. primates)?

  • Approach : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use systematic reviews to evaluate methodological consistency, such as sampling timepoints or analytical techniques .
  • Resolution : Design cross-species studies with harmonized protocols. Apply Bayesian statistics to model inter-study variability and identify biologically plausible explanations .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound's neuropharmacological effects?

  • PICO Model : Structure questions around Population (e.g., animal models with specific genetic backgrounds), Intervention (this compound dosage), Comparison (non-deuterated psilocybin), Outcome (receptor binding affinity), and Time (acute vs. chronic effects) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (address mechanistic gaps), Novel (e.g., deuterium’s impact on blood-brain barrier penetration), Ethical (compliance with animal/human guidelines), and Relevant (implications for psychedelic therapeutics) .

Q. What statistical approaches are recommended for analyzing this compound data with small sample sizes or high variability?

  • Methods : Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. Apply bootstrapping to estimate confidence intervals in underpowered studies. For high-dimensional data (e.g., metabolomics), employ false discovery rate (FDR) corrections .
  • Reporting : Transparently disclose sample size calculations and power analyses. Use sensitivity analyses to assess robustness of findings .

Q. How can researchers integrate this compound findings into the broader literature on psychedelic compounds’ mechanisms?

  • Synthesis : Compare deuterated vs. non-deuterated analogs in receptor binding assays (e.g., 5-HT2A affinity) and behavioral models (e.g., head-twitch response). Use network pharmacology to map shared signaling pathways .
  • Discussion Practices : Highlight concordance/discordance with prior studies, emphasizing deuterium’s role in metabolic stability or brain bioavailability. Propose follow-up experiments to resolve ambiguities .

Tables for Methodological Reference

Table 1: Key Analytical Techniques for this compound Studies

TechniqueApplicationExample MetricsReferences
LC-MS/MSQuantification in biological samplesLOD: 0.1 ng/mL; CV <15%
NMRStructural confirmationδ (ppm) shifts for deuterium
HRMSIsotopic purity assessmentMass accuracy <3 ppm

Table 2: Frameworks for Research Question Design

FrameworkComponentsUse CaseReferences
PICOPopulation, Intervention, Comparison, Outcome, TimeClinical trial design
FINERFeasible, Interesting, Novel, Ethical, RelevantEvaluating study feasibility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.